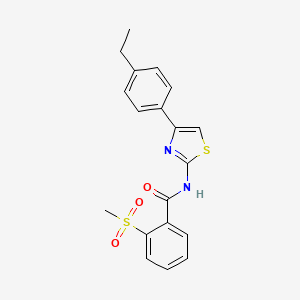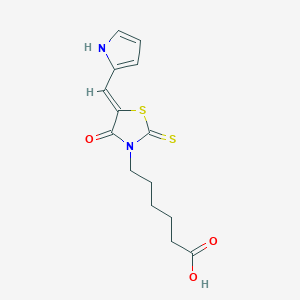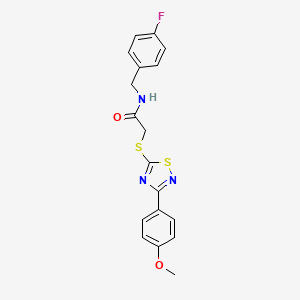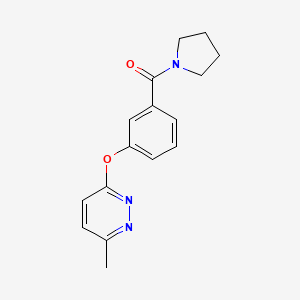
(3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be structurally related to bioactive molecules with potential inhibitory activity against aldose reductase (AR), an enzyme implicated in diabetic complications. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules. For instance, paper discusses a bioisostere of an AR inhibitor, which suggests that the compound may also be designed to interact with biological targets in a similar manner.
Synthesis Analysis
The synthesis of related compounds involves strategic incorporation of functional groups that are expected to interact with the target enzyme. In paper , the synthesis of a bioisostere with enhanced AR inhibitory activity is described. This process likely involves multi-step organic synthesis techniques, including the formation of the pyrrol ring and subsequent attachment of the phenyl group. The synthesis of the compound would similarly require careful planning to ensure the correct placement of the methylpyridazin and pyrrolidinyl groups.
Molecular Structure Analysis
Although the exact molecular structure of "this compound" is not provided, we can infer from paper that related compounds can be characterized using X-ray diffraction (XRD) to determine their crystalline structure. The molecular structure is crucial for understanding the compound's potential interactions with biological targets. The presence of specific functional groups, such as the pyrrolidinyl moiety, suggests that the compound may have significant binding affinity due to potential hydrogen bonding or hydrophobic interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically influenced by the functional groups present. For example, the presence of a methanone group in the title compound of paper indicates a potential site for nucleophilic attack, which could be a key step in its mechanism of action against AR. The compound , with its pyrrolidinyl group, may also undergo reactions typical of lactams, such as ring-opening, depending on the conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the intermolecular hydrogen bond observed in the compound from paper could affect its solubility and stability. The compound , with its specific functional groups, is likely to have distinct solubility, stability, and reactivity profiles, which would be important for its formulation and potential use as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Design and Synthesis in Medicinal Chemistry
(3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone compounds, due to their complex structure, are often studied within the realm of medicinal chemistry for their potential as pharmacological agents. For example, Malik and Khan (2014) synthesized a series of novel compounds with a similar structure aiming to evaluate their anticonvulsant activities. The study identified compounds with significant protective indexes, suggesting their potential in treating convulsions, with implications for further exploration in similar compounds such as this compound (Malik & Khan, 2014).
Heterocyclic Chemistry and Compound Synthesis
The synthesis and reactions of compounds with structures similar to this compound contribute significantly to heterocyclic chemistry. Sokolov and Aksinenko (2010) explored reactions of related compounds with various nucleophiles, leading to the formation of diverse heterocyclic derivatives. Such research underlines the versatility and reactivity of these compounds, paving the way for the synthesis of novel heterocyclic structures with potential applications in different fields of chemistry and pharmacology (Sokolov & Aksinenko, 2010).
Molecular Structure Analysis
The molecular structure and conformational analysis of compounds structurally related to this compound are critical in understanding their chemical properties and potential applications. Huang et al. (2021) conducted a detailed study involving crystallography and density functional theory (DFT) calculations to investigate the molecular structure of similar compounds. Their findings provide insights into the conformational preferences and electronic properties of these molecules, which are essential for their potential applications in material science, catalysis, and pharmaceuticals (Huang et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of compounds with structures akin to this compound is of considerable interest. Hossan et al. (2012) synthesized a series of compounds using similar starting materials and evaluated their antimicrobial activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Hossan et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound (3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-7-8-15(18-17-12)21-14-6-4-5-13(11-14)16(20)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOULBHQBUCLQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
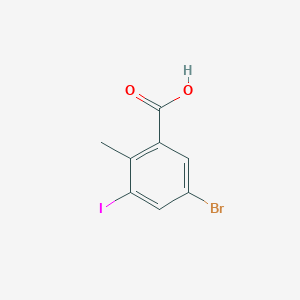

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
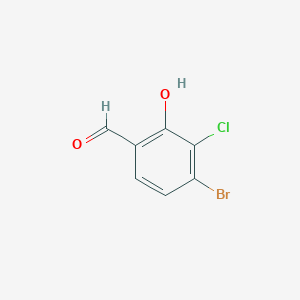
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

